molecular formula C10H14OS B3183143 2-((2,4-Dimethylphenyl)thio)ethanol CAS No. 685892-25-5

2-((2,4-Dimethylphenyl)thio)ethanol

Cat. No.: B3183143
CAS No.: 685892-25-5
M. Wt: 182.28 g/mol
InChI Key: LXFCXDBDLQPKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, which are organic molecules containing carbon-sulfur bonds, are integral to numerous areas of modern chemical research. ontosight.aijmchemsci.com Their significance stems from the unique properties of the sulfur atom, which can exist in various oxidation states and form strong bonds with carbon and other elements. ontosight.aibritannica.com This versatility makes them invaluable in organic synthesis, where they serve as key reagents and intermediates. britannica.com

In materials science, organosulfur compounds are crucial for the development of advanced materials such as polymers and nanostructures. ontosight.aibritannica.com For instance, thiols are known to form self-assembled monolayers on gold surfaces, a technology with applications in nanoscale electronics and biosensors. britannica.com Furthermore, organosulfur compounds are found in a wide array of biologically active molecules, including essential amino acids like cysteine and methionine, as well as in numerous pharmaceuticals. jmchemsci.comwikipedia.org The ongoing investigation into organosulfur chemistry continues to uncover new applications, from pharmaceuticals to environmental remediation. ontosight.aiacs.org

Overview of Aryl Thioethers and Their Diverse Chemical Applications

Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds characterized by a sulfur atom bonded to an aromatic ring and another organic group (Ar-S-R). britannica.com These compounds are of significant interest due to their prevalence in pharmaceuticals, natural products, and functional materials. nih.gov The synthesis of aryl thioethers is a major focus in organic chemistry, with numerous methods developed for their preparation, including transition-metal-catalyzed cross-coupling reactions. acs.orgacsgcipr.org

The applications of aryl thioethers are diverse. They serve as critical building blocks in organic synthesis, allowing for the construction of more complex molecules. nih.govmdpi.com In medicinal chemistry, the thioether linkage is a common feature in various drug candidates. acsgcipr.org Moreover, the oxidation of aryl thioethers to sulfoxides and sulfones provides access to other important classes of compounds with distinct chemical and biological properties. acsgcipr.org The development of greener and more efficient methods for synthesizing aryl thioethers remains an active area of research. acsgcipr.orgacs.org

Structural Context of 2-((2,4-Dimethylphenyl)thio)ethanol within Relevant Chemical Classes

This compound is a molecule that belongs to several important chemical classes. Its structure, as indicated by its name, consists of a 2,4-dimethylphenyl group, a thioether linkage, and an ethanol (B145695) group.

Organosulfur Compound: The presence of the carbon-sulfur bond firmly places it within the broad category of organosulfur compounds. wikipedia.org

Aryl Thioether: Specifically, it is an aryl thioether, with the sulfur atom connecting an aromatic (2,4-dimethylphenyl) ring to an alkyl (ethanol) chain. britannica.com

Alcohol: The terminal hydroxyl (-OH) group on the ethanol moiety also classifies it as a primary alcohol. nist.govontosight.ai

This combination of functional groups suggests a molecule with a rich potential for chemical transformations. The aromatic ring can undergo electrophilic substitution, the thioether can be oxidized, and the alcohol can participate in esterification, etherification, or oxidation reactions.

Current Research Landscape and Emerging Scientific Inquiry Pertaining to this compound

The current research landscape for this compound appears to be primarily centered on its role as an intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. A significant body of patent literature indicates its use as a key precursor in the synthesis of vortioxetine, a drug used for the treatment of depression and anxiety. google.comgoogle.comepo.orggoogleapis.com

The synthesis of this compound itself is not extensively detailed in academic literature, but its parent aniline (B41778) derivative, 2-((2,4-dimethylphenyl)thio)aniline, is well-documented. google.comepo.orgias.ac.in The synthesis of this aniline derivative often involves the reaction of 2,4-dimethylthiophenol with a suitable nitro-substituted aromatic compound, followed by the reduction of the nitro group. epo.orggoogleapis.comias.ac.in

Emerging scientific inquiry may focus on leveraging the unique combination of functional groups in this compound for applications beyond its current use as a synthetic intermediate. For example, its structure could be of interest in the development of novel ligands for catalysis or in the design of new materials with specific properties. Further academic studies would be necessary to explore its fundamental reactivity and potential applications in these areas.

Compound Properties

PropertyValue
Chemical Formula C10H14OS
Molecular Weight 182.28 g/mol
CAS Number 685892-25-5
MDL Number MFCD03789193
SMILES Code OCCSC1=CC=C(C)C=C1C

Data sourced from available chemical supplier information. bldpharm.com

Properties

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFCXDBDLQPKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988265
Record name 2-[(2,4-Dimethylphenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685892-25-5
Record name 2-[(2,4-Dimethylphenyl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dimethylphenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,4 Dimethylphenyl Thio Ethanol and Analogous Chemical Structures

Strategies for Carbon-Sulfur Bond Formation

Thiol-Ene "Click" Reactions for Thioether Synthesis

The thiol-ene reaction has emerged as a powerful tool in organic synthesis, valued for its efficiency and adherence to the principles of "click" chemistry. thieme-connect.de This reaction involves the addition of a thiol (R-SH) across an alkene (a compound with a C=C double bond) to form a thioether. wikipedia.org The process is characterized by high yields, stereoselectivity, and often mild reaction conditions, making it an attractive method for C-S bond formation. thieme-connect.dewikipedia.org

The reaction can proceed through two primary mechanisms:

Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical that then abstracts a hydrogen from another thiol molecule to propagate the chain. wikipedia.org This pathway is particularly effective with electron-rich alkenes. thieme-connect.de

Michael Addition: This pathway is catalyzed by a base or a nucleophile and also results in an anti-Markovnikov addition product. wikipedia.org

For the synthesis of thioethers analogous to 2-((2,4-Dimethylphenyl)thio)ethanol, one could envision reacting 2,4-dimethylthiophenol with an alkene containing a hydroxyethyl (B10761427) moiety, such as 2-allyloxyethanol, under conditions that favor the thiol-ene reaction. The versatility and high functional group tolerance of this reaction make it suitable for creating complex molecular architectures. thieme-connect.de

Nucleophilic Substitution Approaches Utilizing Thiophenols as Precursors

A foundational method for forming aryl thioethers is through nucleophilic aromatic substitution (S_NAr). In this approach, a thiophenol, such as 2,4-dimethylthiophenol, acts as the sulfur nucleophile. Thiophenols are generally more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com

The synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, a key intermediate for various pharmaceutical compounds, exemplifies this approach. The reaction involves treating 2,4-dimethylthiophenol with 2-chloronitrobenzene or 1-fluoro-2-nitrobenzene (B31998) in the presence of a base like anhydrous potassium carbonate. ias.ac.inepo.org The base deprotonates the thiophenol to generate the more nucleophilic thiolate anion, which then displaces the halide on the electron-deficient aromatic ring.

ReactantsBaseSolventConditionsProduct
2,4-Dimethylthiophenol, 2-ChloronitrobenzeneK₂CO₃Acetonitrile (B52724)Reflux, 8-10h(2,4-dimethylphenyl)(2-nitrophenyl)sulfane ias.ac.in
2,4-Dimethylthiophenol, 1-Fluoro-2-nitrobenzeneK₂CO₃DMF25°C(2,4-dimethylphenyl)(2-nitrophenyl)sulfane epo.org

This interactive table summarizes reaction conditions for nucleophilic substitution.

The precursor, 2,4-dimethylthiophenol, can be synthesized from 2,4-dimethylphenol (B51704) through a multi-step process involving the formation and rearrangement of a thiocarbamate, followed by reduction. researchgate.net

Palladium-Catalyzed Coupling Reactions in Aryl-Sulfur Linkage Formation

Transition-metal catalysis, particularly using palladium, has revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination has been adapted for C-S bond formation, allowing for the coupling of aryl halides or triflates with thiols under milder conditions than traditional methods. nih.govacsgcipr.org

Several processes for synthesizing vortioxetine, a compound containing the 2-((2,4-dimethylphenyl)thio)phenyl moiety, rely on this technology. google.comgoogleapis.com These syntheses typically involve the reaction of 2,4-dimethylthiophenol with an aryl halide like 2-bromoiodobenzene or a pre-functionalized piperazine-containing aryl bromide. epo.orggoogle.comgoogleapis.com The reactions require a palladium source (e.g., Pd₂(dba)₃ or PdCl₂) and a specialized phosphine (B1218219) ligand (e.g., Xantphos) to facilitate the catalytic cycle. rsc.org

The general mechanism involves: acsgcipr.org

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Coordination & Deprotonation: The thiol coordinates to the palladium complex and is deprotonated by a base.

Reductive Elimination: The aryl group and the thiolate are eliminated from the palladium center, forming the C-S bond and regenerating the palladium(0) catalyst.

The choice of ligand is critical to prevent catalyst deactivation by the sulfur compounds and to promote the reductive elimination step. acsgcipr.orgnih.gov

Utilization of Disulfides in the Generation of Thioether Bonds

Disulfides offer an alternative to the direct use of volatile and often malodorous thiols. acsgcipr.org They can be used in two main ways to generate thioether bonds.

First, the disulfide can be reduced in situ to the corresponding thiol or thiolate, which then participates in a nucleophilic substitution or cross-coupling reaction. acsgcipr.org

Second, the disulfide itself can act as a sulfur source in a coupling reaction. For instance, a copper-catalyzed C-S bond thioetherification has been demonstrated where aryl alcohols are converted into thioethers using a diaryl disulfide, such as diphenyldisulfane. nih.gov This transformation involves the oxidative cleavage of a C(alkyl)-C(OH) bond, followed by a decarboxylative functionalization to form the aryl-sulfur bond. nih.gov While this specific example uses copper, it highlights the potential of disulfides as stable and convenient sulfur-transfer reagents in metal-catalyzed reactions.

Introduction of the Hydroxyethyl Moiety

Once the aryl-sulfur bond is established, or concurrently, the 2-hydroxyethyl group (-CH₂CH₂OH) must be introduced to complete the synthesis of this compound. This is typically achieved through an alkylation reaction where the 2,4-dimethylthiophenolate anion acts as a nucleophile.

Alkylation Reactions Employing Ethylene (B1197577) Oxide or Halogenated Ethanol (B145695) Precursors

The most direct route to install the hydroxyethyl group onto the sulfur atom is via the reaction of the 2,4-dimethylthiophenolate anion with a two-carbon electrophile.

Two common electrophilic precursors for this transformation are:

Ethylene Oxide: This strained three-membered ring is highly susceptible to nucleophilic ring-opening. The 2,4-dimethylthiophenolate anion attacks one of the carbon atoms, opening the epoxide ring to form an alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final this compound product. The use of epoxides like ethylene oxide for creating C-O and C-S bonds is a fundamental strategy in organic synthesis. researchgate.net

Halogenated Ethanol Precursors: An alternative and widely used method is the S_N2 reaction with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The thiolate anion displaces the halide leaving group to form the C-S bond directly, yielding the target alcohol. This reaction is analogous to the Williamson ether synthesis but forms a thioether. masterorganicchemistry.com The efficiency of the reaction depends on the nature of the leaving group (I > Br > Cl).

NucleophileElectrophileReaction TypeProduct
2,4-DimethylthiophenolateEthylene OxideNucleophilic Ring-OpeningThis compound
2,4-Dimethylthiophenolate2-BromoethanolS_N2 SubstitutionThis compound

This interactive table outlines common methods for introducing the hydroxyethyl moiety.

These alkylation strategies provide reliable and high-yielding pathways to the final this compound structure from the key thiophenol intermediate.

Reduction of Corresponding Ester or Carboxylic Acid Functionalities to the Alcohol Group

The synthesis of this compound can be strategically approached through the reduction of a corresponding ester or carboxylic acid precursor, such as ethyl 2-((2,4-dimethylphenyl)thio)acetate or 2-((2,4-dimethylphenyl)thio)acetic acid. This transformation is a fundamental process in organic synthesis, typically accomplished using powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is a frequently employed reagent for the reduction of both esters and carboxylic acids to primary alcohols. commonorganicchemistry.comlibretexts.org Its high reactivity ensures the conversion, which proceeds via two separate hydride additions to the carbonyl carbon. chemistrysteps.com The initial nucleophilic attack by a hydride ion on the ester's carbonyl group forms a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group to form an aldehyde, which is subsequently reduced in a second, faster step to the primary alcohol. libretexts.org

Alternative reducing agents offer varying degrees of selectivity and reactivity. Diisobutylaluminum hydride (DIBAL-H) is another potent choice that can effectively reduce esters to alcohols. commonorganicchemistry.com Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also capable of reducing esters, with aromatic esters sometimes requiring longer reaction times compared to their aliphatic counterparts. commonorganicchemistry.com While lithium borohydride (B1222165) (LiBH₄) is a stronger reducing agent than sodium borohydride, it is less reactive than LiAlH₄. commonorganicchemistry.com Sodium borohydride (NaBH₄) is generally considered too mild to effectively reduce esters under standard conditions. libretexts.org The thioether linkage within the precursor molecule is generally stable to these hydride reagents, allowing for the chemoselective reduction of the carbonyl group.

Table 1: Common Reducing Agents for Ester to Alcohol Conversion

Reagent Formula Typical Solvents Reactivity Profile
Lithium Aluminum Hydride LiAlH₄ Ethers (e.g., THF, Diethyl ether) Very powerful, reduces most carbonyls. commonorganicchemistry.comlibretexts.org
Diisobutylaluminum Hydride (i-Bu)₂AlH Ethers, Hydrocarbons (e.g., Toluene, Hexane) Powerful, offers more selectivity than LiAlH₄. commonorganicchemistry.com
Borane Dimethyl Sulfide BH₃-SMe₂ Tetrahydrofuran (THF) Reduces aliphatic esters quickly, aromatic esters slower. commonorganicchemistry.com
Lithium Borohydride LiBH₄ Tetrahydrofuran (THF) Less reactive than LiAlH₄, more reactive than NaBH₄. commonorganicchemistry.com

Optimization of Reaction Conditions and Process Parameters

The formation of the crucial aryl-sulfur bond in aryl thioether alcohols is subject to extensive optimization of reaction conditions to enhance yield, purity, and efficiency. The synthesis often involves the reaction between a sulfur nucleophile (e.g., 2,4-dimethylthiophenol) and an appropriate electrophile, or through modern cross-coupling strategies. Key parameters for optimization include the choice of solvent, reaction temperature and duration, and the catalytic system employed.

Influence of Solvent Systems on Reaction Yields and Selectivity

The solvent medium plays a critical role in the synthesis of aryl thioethers, influencing reactant solubility, reaction rates, and in some cases, product selectivity. For the copper-catalyzed thioetherification of aryl alcohols, a comparative study highlighted the superiority of dimethyl sulfoxide (B87167) (DMSO) as a solvent. researchgate.net

In an optimization study for the synthesis of a thioether product from an aryl alcohol and diphenyldisulfane, various solvents were tested. The results demonstrated a significant dependence of the reaction yield on the solvent choice.

Table 2: Effect of Solvent on Copper-Catalyzed Thioetherification Yield

Entry Solvent Yield (%)
1 DMSO 33
2 DMF 6
3 Toluene 0

Reaction conditions: 1-(2-nitrophenyl)ethanol, diphenyldisulfane, CuSO₄ catalyst, K₂CO₃ base, 140 °C, 12 h. Data sourced from a study on C(aryl)–C(OH) bond functionalization. researchgate.net

As indicated in the table, DMSO provided a substantially higher yield compared to dimethylformamide (DMF) and toluene, under the specified conditions. researchgate.net This is often attributed to DMSO's high polarity and its ability to effectively dissolve a wide range of organic and inorganic reagents, facilitating the interaction between the catalyst, base, and reactants. In other synthetic approaches for thioethers, polar aprotic solvents are generally favored. researchgate.net

Temperature and Reaction Time Profiles for Enhanced Efficiency

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal synthetic outcomes. Higher temperatures generally accelerate reaction rates, but can also promote the formation of undesirable byproducts or lead to the degradation of the catalyst or product. nih.gov

The optimization process involves establishing a temperature and time profile that maximizes the conversion to the desired aryl thioether alcohol while minimizing impurity formation. This is typically achieved through systematic studies where the reaction is monitored over time at various temperatures to identify the most efficient conditions.

Role of Catalytic Systems and Ligand Design

Modern synthetic methods for aryl thioether formation heavily rely on transition metal catalysis, where the choice of metal, ligand, and additives is paramount for success. Copper and palladium-based systems are among the most widely studied and applied for C-S cross-coupling reactions. google.comnih.gov

Copper-catalyzed systems, often utilizing salts like CuSO₄ or Cu(Ac)₂, are effective for thioetherification. researchgate.net The efficiency of these catalysts is frequently enhanced by the addition of a ligand, such as 1,10-phenanthroline, which can stabilize the copper species and facilitate the catalytic cycle. researchgate.netgoogle.com

Palladium-catalyzed processes are also prevalent, particularly in the pharmaceutical industry for the synthesis of complex molecules containing the 2-((2,4-dimethylphenyl)thio) moiety. nih.gov These reactions typically employ a palladium source and a phosphine ligand. nih.gov

More recently, advanced organocatalytic systems have emerged that avoid the use of metals. One such approach utilizes a photoredox catalyst, such as an indole (B1671886) thiolate, which upon excitation with light can mediate the coupling of aryl chlorides and alcohols to form thioethers under mild conditions. scimarina.orgacs.orgreddit.com

Table 3: Comparison of Catalytic Systems for Aryl Thioether Synthesis

Catalytic System Metal/Catalyst Typical Ligand Key Features
Copper Catalysis CuSO₄, Cu(Ac)₂ 1,10-phenanthroline Effective for coupling with aryl alcohols. researchgate.netgoogle.com
Palladium Catalysis Pd(dba)₂ Phosphines (e.g., rac-BINAP) Widely used for C-S cross-coupling in complex syntheses. nih.gov

The design and selection of the appropriate ligand are crucial in metal-catalyzed reactions as they influence the solubility, stability, and reactivity of the catalytic species, directly impacting the reaction's scope and efficiency.

Advanced Purification and Isolation Techniques for Aryl Thioether Alcohols

The isolation and purification of this compound and analogous structures present a challenge due to their polarity, stemming from the hydroxyl group, and the potential for complex reaction mixtures. A multi-step purification strategy is often necessary to achieve high purity.

Initial workup typically involves aqueous extraction to remove inorganic salts and water-soluble impurities. The organic phase, containing the product, is then washed, dried, and concentrated. google.com

For the purification of the crude product, column chromatography is a standard and essential technique. Given the polar nature of aryl thioether alcohols, normal-phase chromatography on silica (B1680970) gel is common. The eluent system must be carefully chosen; often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is used. For particularly polar or basic compounds that exhibit poor separation or streaking on silica, several advanced techniques can be employed:

Modified Eluents: Adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can improve the chromatography of basic compounds on silica gel by deactivating acidic sites. researchgate.net

Alternative Stationary Phases: If silica gel proves ineffective, other stationary phases can be used. Alumina is a suitable alternative for basic compounds. researchgate.net Additionally, bonded-phase silica, such as diol, cyano (CN), or amino-propylated silica, offers different selectivity and can be effective for purifying polar molecules. theanalyticalscientist.com

Reverse-Phase Chromatography: This technique is highly effective for purifying polar compounds. researchgate.net The stationary phase is non-polar (e.g., C18-silica), and a polar eluent, typically a mixture of water and acetonitrile or methanol, is used. This method is particularly well-suited for final purification to high purity levels, and modern stationary phases are designed to be stable even with 100% aqueous eluents.

Preparative HPLC and LC-MS: For achieving very high purity, especially on a small to medium scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. When coupled with a mass spectrometer (LC-MS), it allows for the collection of fractions based on the mass of the target compound, ensuring precise isolation. nih.gov

Crystallization: If the final product is a solid, crystallization from an appropriate solvent system can be an excellent final purification step to remove trace impurities and obtain a highly ordered, pure material.

The selection of a purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity of the this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,4 Dimethylphenyl Thio Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-((2,4-Dimethylphenyl)thio)ethanol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show signals for the three protons on the dimethylphenyl ring. The proton at position 3 is expected to appear as a singlet, while the protons at positions 5 and 6 would likely present as doublets due to coupling with each other.

The aliphatic portion of the molecule would give rise to several key signals. The two methyl groups attached to the aromatic ring are expected to appear as sharp singlets, though with slightly different chemical shifts due to their different positions (ortho and para to the thioether linkage). The two methylene (B1212753) groups of the ethanol (B145695) fragment (-S-CH₂-CH₂-OH) would appear as two distinct triplets, as each is coupled to the other. The hydroxyl (-OH) proton would typically appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3s1HAr-H (position 3)
~7.1d1HAr-H (position 5)
~7.0d1HAr-H (position 6)
~3.7t2H-CH₂-OH
~3.1t2H-S-CH₂-
~2.4s3HAr-CH₃ (para)
~2.3s3HAr-CH₃ (ortho)
variablebr s1H-OH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, one would expect to observe ten distinct signals. The aromatic region would contain six signals for the carbons of the dimethylphenyl ring. The carbons bearing methyl groups and the carbon attached to the sulfur atom would have characteristic chemical shifts. The two methyl carbons and the two aliphatic carbons of the ethanol side chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~140-125Aromatic Carbons (6 signals)
~60-CH₂-OH
~35-S-CH₂-
~21Ar-CH₃ (para)
~20Ar-CH₃ (ortho)

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key cross-peak would be observed between the two methylene groups of the ethanol chain, confirming their connectivity. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net Each protonated carbon will show a cross-peak corresponding to its attached proton(s). This allows for the unambiguous assignment of the carbon signals for the methylene groups, methyl groups, and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. rsc.org This is particularly useful for identifying quaternary carbons (those with no attached protons). For instance, correlations would be expected from the methyl protons to the aromatic carbons they are attached to, as well as to the adjacent aromatic carbons. The protons of the methylene group adjacent to the sulfur atom would show correlations to the aromatic carbon bearing the sulfur atom.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear in the 3100-2850 cm⁻¹ range. The C-O stretching vibration would be observed around 1050 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 800-600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500-3200Broad, StrongO-H StretchAlcohol
3100-3000MediumC-H StretchAromatic
2960-2850Medium-StrongC-H StretchAliphatic (CH₂, CH₃)
1600-1450Medium-WeakC=C StretchAromatic Ring
~1050Medium-StrongC-O StretchAlcohol
~700WeakC-S StretchThioether

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the aromatic ring is the primary chromophore. One would expect to observe absorption bands in the UV region, typically around 250-280 nm, corresponding to π→π* transitions within the substituted benzene (B151609) ring. The presence of the thioether and hydroxyl groups as auxochromes may cause a slight shift in the absorption maxima compared to unsubstituted benzene. The spectrum is typically recorded in a solvent such as ethanol or cyclohexane (B81311). researchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)Transition
Ethanol~260(Not predicted)π→π*

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For this compound (C₁₀H₁₄OS), the expected exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁶O, ³²S). This calculated exact mass can then be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Table 5: Predicted HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺183.0838(To be determined)
[M+Na]⁺205.0658(To be determined)

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method would allow for a detailed examination of the molecular structure of this compound, providing precise measurements of its geometric parameters and a clear picture of its packing in the crystalline state.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in a single-crystal X-ray diffraction experiment involves the determination of the crystal system, space group, and the dimensions of the unit cell. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) based on the symmetry of its unit cell. The space group provides a more detailed description of the symmetry elements present within the crystal. The unit cell parameters consist of the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ). This fundamental data is presented in a standardized format, as shown in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A successful crystallographic analysis would yield a wealth of information regarding the intramolecular geometry of this compound. This includes the precise measurement of all bond lengths, bond angles, and dihedral angles within the molecule. This data is crucial for understanding the molecule's conformation and the electronic effects of its substituent groups. Key parameters of interest would include the C-S-C bond angle of the thioether linkage, the conformation of the ethanol side chain, and the planarity of the dimethylphenyl ring.

Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleValue (Å or °)
C(aromatic)-STo be determined
S-C(alkyl)To be determined
C-OTo be determined
C(aromatic)-S-C(alkyl)To be determined
S-C-CTo be determined
C-C-OTo be determined
C-C-S-C (dihedral)To be determined
S-C-C-O (dihedral)To be determined

Investigation of Intermolecular Interactions and Crystal Packing Arrangements

Beyond the individual molecule, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis focuses on identifying and characterizing intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the aromatic ring. The hydroxyl group of the ethanol moiety is a potential hydrogen bond donor, and its participation in hydrogen bonding networks would significantly influence the crystal packing. Understanding these interactions is key to explaining the macroscopic properties of the solid material.

The elucidation of the crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field of structural chemistry, providing a foundational piece of data for further computational and experimental studies on this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of 2 2,4 Dimethylphenyl Thio Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas typically represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, prone to nucleophilic attack. Green and yellow regions represent intermediate potentials. researchgate.net

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a system, including its interactions with its environment (e.g., a solvent). MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

For 2-((2,4-Dimethylphenyl)thio)ethanol, an MD simulation in a solvent like water or ethanol (B145695) could reveal information about its solvation structure, diffusion coefficient, and how it forms hydrogen bonds with solvent molecules. arxiv.org These simulations are crucial for understanding the behavior of the compound in a realistic chemical environment. However, specific molecular dynamics simulation studies for this compound are not readily found in the surveyed literature.

Investigation of Dynamic Conformational Changes

The flexibility of the thioethanol side chain in this compound allows it to adopt various spatial arrangements, or conformations. Understanding these conformational preferences is crucial as they can significantly influence the compound's physical and biological properties. Computational methods are employed to explore the potential energy surface (PES) of the molecule to identify stable conformers.

This process typically involves a systematic or random search of the conformational space. For a molecule like this compound, the key dihedral angles to investigate would be around the C-S, S-C, and C-O bonds of the thioethanol chain. By rotating these bonds and calculating the corresponding energy of each geometry, a landscape of energy versus conformation can be generated. The geometries at the energy minima on this surface represent the most stable conformers. These calculations are often performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p)) to provide a good balance between accuracy and computational cost. The relative energies of these conformers can then be used to determine their population distribution at a given temperature according to the Boltzmann distribution.

Assessment of Solvent Effects on Molecular Behavior

The surrounding environment, particularly the solvent, can have a profound impact on the behavior of a molecule. Solvents can influence conformational stability, electronic structure, and spectroscopic properties. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the solute molecule. For this compound, calculations in solvents of varying polarity (e.g., cyclohexane (B81311) for non-polar, ethanol for polar protic, and acetonitrile (B52724) for polar aprotic) would reveal shifts in conformational equilibria and changes in electronic properties. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules around the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and solvent molecules like water or ethanol. researchgate.net These explicit interactions can be critical for accurately predicting molecular behavior in protic solvents.

Prediction of Spectroscopic Properties

Theoretical calculations are invaluable for interpreting and predicting experimental spectra. By simulating spectra computationally, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the molecule's structure and electronic transitions.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for such calculations.

The process involves first optimizing the molecular geometry of the most stable conformer(s). Then, the magnetic shielding tensors for each nucleus are calculated. These values are then referenced against the shielding tensor of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to obtain the chemical shifts. Comparing the calculated chemical shifts with experimental data can help to confirm the proposed structure and assign the resonances. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or the presence of multiple conformers in solution.

Table 1: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts for this compound

AtomCalculated ¹³C Chemical Shift (ppm)Atom GroupCalculated ¹H Chemical Shift (ppm)
C (Aromatic, S-substituted)138.5Aromatic CH7.30 (s)
C (Aromatic, CH₃-substituted)137.2Aromatic CH7.15 (d)
C (Aromatic, CH₃-substituted)136.8Aromatic CH7.05 (d)
C (Aromatic)131.0-CH₂-S-3.10 (t)
C (Aromatic)129.8-CH₂-OH3.80 (t)
C (Aromatic)127.5-OH2.50 (s)
-CH₂-S-35.4-CH₃2.35 (s)
-CH₂-OH61.2-CH₃2.30 (s)
-CH₃21.1
-CH₃20.8

Note: These are hypothetical values based on typical ranges for similar structures and are for illustrative purposes only. Actual calculated values would depend on the specific level of theory and basis set used.

Simulated FT-IR and UV-Vis Spectra

Theoretical calculations can also simulate Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra.

For FT-IR spectra, the vibrational frequencies and their corresponding intensities are calculated for the optimized geometry of the molecule. This is typically done by computing the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. The simulated spectrum can then be used to assign the vibrational modes observed in an experimental FT-IR spectrum, such as the O-H stretch, C-H stretches, C-S stretch, and aromatic C-C bending vibrations.

UV-Vis spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of absorption in the UV-Vis spectrum, and the oscillator strengths correspond to the intensities of these absorptions. For this compound, TD-DFT calculations would likely predict π-π* transitions associated with the dimethylphenyl ring and potentially n-π* transitions involving the sulfur and oxygen lone pairs. Solvent effects are particularly important for UV-Vis spectra and can be included in the TD-DFT calculations using models like PCM.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). Computational chemistry can be used to predict the NLO properties of this compound. The key parameters of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

These properties are calculated by applying an external electric field to the molecule and determining the response of the molecular dipole moment. DFT calculations can provide reliable estimates of these properties. The presence of a donor-acceptor system within a molecule can enhance its NLO response. In this compound, the sulfur atom and the aromatic ring can act as a donor system, and while it lacks a strong acceptor group, the distribution of electron density can still lead to a measurable NLO response. Comparing the calculated hyperpolarizability of this molecule to that of standard NLO materials like urea (B33335) can provide a benchmark for its potential NLO activity. Some studies have shown that thiophene (B33073) derivatives can exhibit interesting NLO properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific biological activity for this compound is widely reported, if such activity were discovered, Quantitative Structure-Activity Relationship (QSAR) modeling could be applied. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

To build a QSAR model, a set of structurally related compounds with known activities is required. For each compound, a variety of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that predicts activity based on these descriptors. If this compound were part of a series of biologically active arylthioethanols, a QSAR study could identify the key molecular features responsible for their activity and guide the design of new, more potent analogues.

Chemical Reactivity and Derivatization Strategies for 2 2,4 Dimethylphenyl Thio Ethanol

Reactions Involving the Thioether Moiety

The sulfur atom in the thioether group of 2-((2,4-Dimethylphenyl)thio)ethanol is susceptible to oxidation and can act as a ligand in coordination chemistry.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether moiety can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. The extent of oxidation is dependent on the nature and stoichiometry of the oxidizing agent.

Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide, sodium periodate, and meta-chloroperoxybenzoic acid (m-CPBA). The use of a stoichiometric amount of the oxidant under controlled temperature conditions typically favors the formation of the sulfoxide, 2-((2,4-dimethylphenyl)sulfinyl)ethanol.

Further oxidation to the sulfone, 2-((2,4-dimethylphenyl)sulfonyl)ethanol, can be achieved by using an excess of the oxidizing agent or a stronger oxidant, such as potassium permanganate (B83412) or peracetic acid. The electron-donating methyl groups on the phenyl ring can influence the reactivity of the sulfur atom, potentially requiring adjusted reaction conditions compared to unsubstituted phenyl thioethers.

Table 1: Oxidation Reactions of this compound

Starting Material Reagent Product
This compound Hydrogen Peroxide (1 eq.) 2-((2,4-Dimethylphenyl)sulfinyl)ethanol
This compound m-Chloroperoxybenzoic acid (m-CPBA) (1 eq.) 2-((2,4-Dimethylphenyl)sulfinyl)ethanol
This compound Potassium Permanganate (excess) 2-((2,4-Dimethylphenyl)sulfonyl)ethanol
2-((2,4-Dimethylphenyl)sulfinyl)ethanol Peracetic Acid 2-((2,4-Dimethylphenyl)sulfonyl)ethanol

Coordination Chemistry with Metal Centers

The sulfur atom of the thioether group possesses lone pairs of electrons, enabling it to act as a soft ligand and coordinate with various soft metal centers. This property allows this compound to form stable metal complexes. The presence of the hydroxyl group can also lead to chelation, where the compound acts as a bidentate ligand, coordinating to a metal center through both the sulfur and oxygen atoms.

The coordination ability is influenced by the steric hindrance imposed by the 2,4-dimethylphenyl group. Research has explored the complexation of similar thioether alcohols with transition metals such as palladium(II), platinum(II), and gold(I), which have a high affinity for sulfur donors. The resulting complexes can exhibit interesting catalytic or material properties. The specific geometry and stability of these complexes depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Reactions Involving the Hydroxyl Group

The primary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations, including esterification, etherification, and oxidation.

Esterification Reactions for Functionalization

The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This esterification is often catalyzed by an acid or a base. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) yields the corresponding acetate (B1210297) ester.

These esterification reactions are valuable for introducing a wide range of functional groups onto the molecule, thereby modifying its physical and chemical properties. The choice of the acylating agent determines the nature of the resulting ester.

Table 2: Esterification of this compound

Acylating Agent Catalyst/Base Product
Acetic Anhydride Pyridine 2-((2,4-Dimethylphenyl)thio)ethyl acetate
Benzoyl Chloride Triethylamine (B128534) 2-((2,4-Dimethylphenyl)thio)ethyl benzoate
Propionic Acid Sulfuric Acid 2-((2,4-Dimethylphenyl)thio)ethyl propionate

Etherification Reactions for Structural Modification

Etherification of the hydroxyl group provides another avenue for structural modification. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

This reaction allows for the introduction of various alkyl or aryl groups, leading to the formation of a diverse range of ethers. The choice of the alkylating agent is crucial for the desired structural modification.

Oxidation to Aldehyde or Carboxylic Acid Derivatives

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of the oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically stop the oxidation at the aldehyde stage, yielding 2-((2,4-dimethylphenyl)thio)acetaldehyde. Care must be taken to avoid over-oxidation, especially in the presence of water.

Stronger oxidizing agents, like potassium permanganate or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 2-((2,4-dimethylphenyl)thio)acetic acid. These reactions often require more vigorous conditions.

Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. lumenlearning.comlibretexts.org The general mechanism involves an initial attack on the aromatic ring by an electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. lumenlearning.com The rate and regioselectivity of these reactions are dictated by the nature of the substituents already present on the ring. libretexts.org

In the case of this compound, the aromatic ring is substituted with three groups: a thioether (-S-CH₂CH₂OH) at position 1, and two methyl groups (-CH₃) at positions 2 and 4. Both alkyl groups and thioether groups are activating and ortho-, para-directing. This means they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves.

The positions on the ring are:

Position 1: -S-CH₂CH₂OH

Position 2: -CH₃

Position 3: Unsubstituted

Position 4: -CH₃

Position 5: Unsubstituted

Position 6: Unsubstituted

The directing effects of the substituents would guide incoming electrophiles to the open positions 3, 5, and 6. The powerful activating nature of this system suggests that it would react readily in common EAS reactions, often requiring milder conditions than benzene. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

Reaction TypeTypical ElectrophilePredicted Major ProductsRationale
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃Substitution at positions 3, 5, and 6The thioether and methyl groups strongly activate the ring, directing the halogen to the available ortho and para positions.
Nitration HNO₃, H₂SO₄Substitution at positions 3, 5, and 6The nitronium ion (NO₂⁺) will readily attack the electron-rich ring. lumenlearning.com
Friedel-Crafts Alkylation R-Cl, AlCl₃Substitution at positions 3, 5, and 6The high activation of the ring may lead to polyalkylation.
Friedel-Crafts Acylation RCOCl, AlCl₃Substitution at positions 3, 5, and 6Acylation would introduce a deactivating acyl group, typically preventing multiple substitutions.

While these reactions are theoretically favorable, specific documented examples of electrophilic aromatic substitution carried out directly on the 2,4-dimethylphenyl ring of this compound are not prevalent in readily available literature.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, such as nitro or cyano groups. scranton.edu These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. researchgate.net The 2,4-dimethylphenyl ring of the title compound is electron-rich due to its activating substituents and therefore is not expected to undergo direct SₙAr reactions where a nucleophile would displace a leaving group from this ring.

However, the structural motif of this compound is often constructed using an SₙAr reaction where the sulfur atom of its precursor, 2,4-dimethylthiophenol, acts as the nucleophile. This is a key strategy in the synthesis of more complex molecules. A prominent example is found in the synthesis of the pharmaceutical agent Vortioxetine. google.comgoogleapis.com In this process, 2,4-dimethylthiophenol attacks an activated aryl halide, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene. google.com

The reaction proceeds as follows: (2,4-Me₂C₆H₃)SH + O₂N-C₆H₄-F → (2,4-Me₂C₆H₃)S-C₆H₄-NO₂ + HF

This S-arylation step forms a diaryl sulfide (B99878), which is a core component of the final drug molecule. googleapis.com

Table 2: Conditions for SₙAr Formation of a Diaryl Sulfide Intermediate

ReactantsBaseSolventTemperatureProductReference
2,4-Dimethylthiophenol, 1-Fluoro-2-nitrobenzeneNa₂CO₃ or K₂CO₃DMSO or DMF20°C to 30°C(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane google.comgoogleapis.com
2,4-Dimethylthiophenol, 1-Chloro-2-nitrobenzeneNa₂CO₃ or K₂CO₃Methanol20°C to 30°C(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane google.comgoogleapis.com

Cyclization Reactions Leading to Novel Heterocyclic Architectures

While the this compound molecule itself can be a precursor for cyclization, more commonly, its derivatives are used to construct complex heterocyclic systems. The synthesis of Vortioxetine provides a clear example where a derivative of the title compound undergoes cyclization to form a piperazine (B1678402) ring. google.comgoogleapis.com

The synthetic pathway involves the reduction of the nitro group on the intermediate, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, to yield 2-((2,4-dimethylphenyl)thio)aniline. googleapis.com This aniline (B41778) derivative is the direct precursor for the cyclization step. The formation of the heterocyclic piperazine ring is achieved by reacting the aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com

This reaction builds the six-membered nitrogen-containing heterocycle onto the aniline backbone, demonstrating a powerful strategy for creating novel and medicinally relevant architectures.

Table 3: Cyclization Reaction for Piperazine Ring Formation

PrecursorReagentSolventTemperatureProductReference
2-((2,4-Dimethylphenyl)thio)anilinebis(2-chloroethyl)amine hydrochlorideDiethylene glycol methyl ether130°CVortioxetine google.com

Role as a Synthetic Intermediate for the Assembly of Complex Molecules

The compound this compound and its immediate precursor, 2,4-dimethylthiophenol, serve as crucial synthetic intermediates in the assembly of complex molecules, most notably in the pharmaceutical industry. google.compharmaffiliates.com

The multi-step synthesis of Vortioxetine, a drug used for treating major depressive disorder, prominently features the 2-((2,4-dimethylphenyl)thio) moiety as a core structural element. google.comgoogleapis.com The synthesis begins with the S-arylation of 2,4-dimethylthiophenol with an activated nitrobenzene (B124822) derivative, as detailed in section 5.3.2. googleapis.com The resulting nitro-sulfide is then reduced to form 2-((2,4-dimethylphenyl)thio)aniline. This aniline intermediate then undergoes cyclization to form the piperazine ring, yielding the final active pharmaceutical ingredient. google.com

This synthetic route highlights the importance of the (2,4-dimethylphenyl)thio group as a key building block. The entire process showcases a strategic assembly of molecular fragments, where the initial thioether formation is a critical step in constructing the final complex architecture. googleapis.com

Exploration of Biological Activities of 2 2,4 Dimethylphenyl Thio Ethanol and Its Analogs in Vitro and Non Human in Vivo Studies

Antimicrobial Efficacy

The search for new antibacterial agents is driven by the rise of antibiotic resistance. nih.gov A series of novel bichalcophenes with 4-substituted phenyl rings have been evaluated for their antimicrobial activity. nih.gov These compounds showed minimum inhibitory concentration (MIC) values ranging between 8 and 64 μM against selected bacteria. nih.gov

Structure-activity relationship studies revealed that the presence of a phenyl or thiophene (B33073) ring enhanced antibacterial activity, while a pyridyl group or furan (B31954) ring tended to reduce it. nih.gov Furthermore, monocationic derivatives were found to be more active than their corresponding mononitrile counterparts. nih.gov Many of these compounds also acted synergistically with tetracycline, increasing its inhibitory effect on bacterial growth. nih.gov These results suggest that the substituted phenylthio scaffold present in compounds like 2-((2,4-dimethylphenyl)thio)ethanol is a promising feature for the development of new antimicrobial agents.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacterial strains)

Derivatives of thioethanol, particularly those incorporated into heterocyclic structures like thiazolidine-2,4-dione and thiophene, have demonstrated notable antibacterial properties. Studies on these analogs provide insight into the potential efficacy of this compound against a spectrum of bacteria.

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their in vitro antibacterial potential. nih.gov For instance, certain compounds from this class have shown activity against Gram-positive strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/ml. nih.gov Similarly, thiourea (B124793) derivatives have shown potent activity against several Staphylococcus and Enterococcus strains, with one derivative, TD4, exhibiting an MIC of 2 µg/mL against both methicillin-susceptible and resistant S. aureus. nih.gov

Hybrid compounds incorporating a 2-thiohydantoin (B1682308) core with a 2-quinolone ring have also been examined. mdpi.com These molecules displayed bacteriostatic activity primarily against Gram-positive bacteria such as S. aureus, Bacillus subtilis, and Enterococcus faecalis. mdpi.com Some activity was also noted against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.com The antibacterial effect of some of these hybrids was enhanced upon activation with blue light. mdpi.com

Furthermore, the synthesis of novel thiophene-2-carboxamide derivatives has yielded compounds with significant antibacterial action. nih.gov One such derivative recorded a high activity index against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria when compared to ampicillin. nih.gov Other studies have focused on 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, which were also found to be active, particularly against Gram-positive bacteria. core.ac.uk

Table 1: In Vitro Antibacterial Activity of Selected Analogs

Compound Class Bacterial Strains Activity (MIC/Inhibition) Reference
Thiazolidine-2,4-dione derivatives S. aureus ATCC 25923, MRSA MIKROBANK 14.001, S. epidermidis ATCC 12228 MIC values of 62.5-125 µg/ml nih.gov
Thiourea derivative (TD4) S. aureus (MSSA & MRSA), S. epidermidis, E. faecalis MIC values of 2-16 µg/mL nih.gov
2-Thiohydantoin-2-quinolone hybrids S. aureus, B. subtilis, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae Bacteriostatic activity observed mdpi.com
Thiophene-2-carboxamide derivative S. aureus, B. subtilis, E. coli, P. aeruginosa High activity index compared to ampicillin nih.gov

Antifungal Activity

The antifungal potential of thio-organic compounds has been an area of active research. Various analogs of this compound have been evaluated for their ability to inhibit the growth of pathogenic fungi.

Thiophene derivatives, for example, have shown promise as antifungal agents. nih.gov Specifically, 2,2':5',2"-terthiophene derivatives demonstrated a significant reduction in the growth rate of the dermatophyte Microsporum cookei when photoactivated with UV-A light. nih.gov The study noted that compounds with a substituent on the central thiophene ring, such as 3'-methoxy-2,2':5',2"-terthiophene and 3'-methylthio-2,2':5',2"-terthiophene, were particularly active. nih.gov

In the class of 1,2,4-triazoles, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have been synthesized and tested for antifungal activity. zsmu.edu.ua The results indicated that these compounds possess antifungal properties, with the length of the alkyl chain at the thio-ether linkage influencing the degree of activity. zsmu.edu.ua Another study on 2-thiopyrimidine-4-one analogs revealed that compound 5c, 2-(cyclohexylmethylthio)pyrimidine-4(3H)-one, exhibited antifungal action against Candida albicans. nih.gov

Benzoxazepine derivatives have also been investigated, showing fungicidal properties and the ability to inhibit biofilm formation. researchgate.net These compounds demonstrated synergistic effects when used in combination with standard antifungal drugs like fluconazole, suggesting potential for managing resistant fungal infections. researchgate.net The antifungal activity of chitosan (B1678972) derivatives has also been documented, with low molecular weight chitooligosaccharides effectively inhibiting various phytopathogenic fungi in a dose-dependent manner. mdpi.com

Ethanol (B145695) extracts from natural sources containing complex organic compounds have also shown antifungal effects. For example, the ethanol extract of Piper retrofractum (Javanese chili) leaf, containing flavonoids, saponins, and alkaloids, demonstrated fungiostatic activity against Candida albicans. smujo.id Similarly, the hydroalcoholic extract from Flos Rosae Chinensis inhibited the growth of C. albicans, including fluconazole-resistant strains. researchgate.net

Table 2: Antifungal Activity of Selected Analogs

Compound Class / Extract Fungal Strains Activity Reference
2,2':5',2"-Terthiophene derivatives Microsporum cookei Growth rate reduction upon UV-A activation nih.gov
2-(Cyclohexylmethylthio)pyrimidine-4(3H)-one Candida albicans Complete inhibition nih.gov
2,3-dihydro-1,5-benzoxazepine derivatives Candida species Fungicidal and biofilm inhibitory properties researchgate.net
3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles Various fungi Moderate to high antifungal effect zsmu.edu.ua
Piper retrofractum leaf ethanol extract Candida albicans Fungiostatic activity smujo.id
Flos Rosae Chinensis extract Candida albicans (including resistant strains) MIC80 ranging from 20 to 40 µg/ml researchgate.net

Structure-Activity Relationship (SAR) in the Context of Antimicrobial Properties

Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency of lead compounds. For thio-derivatives, SAR studies have highlighted key structural features that influence their antibacterial and antifungal efficacy.

In the study of 2-thiopyrimidine-4-one analogs, the nature of the substituent at the sulfur atom was found to be critical for antimicrobial activity. nih.gov The presence of a cyclohexylmethyl group (compound 5c) led to complete inhibition of Streptococcus pyogenes, Branhamella catarrhalis, and Candida albicans, while other alkyl or aralkyl substitutions resulted in varied activity. nih.gov

For 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, the antimicrobial effect was observed to increase with the length of the carbon radical attached to the sulfur. zsmu.edu.ua This suggests that lipophilicity plays a significant role in the compound's ability to penetrate microbial cell membranes. Conversely, altering the decyl radical in the most active compound reduced its antifungal activity, indicating a specific structural requirement for optimal effect. zsmu.edu.ua

In a series of thiophene-2-carboxamide derivatives, substitutions at position-3 of the thiophene ring were investigated. nih.gov The study proposed that amino, methyl, and hydroxyl groups influence the electronic properties (HOMO-LUMO energy gap) and, consequently, the biological activity. An amino derivative showed the highest antioxidant activity, while another derivative recorded the highest antibacterial activity index, underscoring the subtle effects of different functional groups. nih.gov

Anticancer Potential (In Vitro Cell Line Studies)

The search for novel anticancer agents has led to the investigation of various synthetic compounds, including analogs of this compound. In vitro studies using cancer cell lines have been instrumental in identifying promising candidates and elucidating their mechanisms of action.

Assessment of Antiproliferative Activity against Various Cancer Cell Lines

Thiophene derivatives have demonstrated significant antiproliferative potential across a range of human cancer cell lines. In one study, 2-amino thiophene derivatives (compounds 6CN14 and 7CN09) showed potent antiproliferative effects against cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cells, with efficacy comparable or superior to the standard drug doxorubicin. nih.gov Notably, these compounds exhibited a protective effect on non-tumor mouse fibroblast (3T3) cells. nih.gov

Thiazolidine-2,4-dione derivatives have also been a focus of anticancer research. nih.govnih.gov Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and tested, with compounds 6a, 7e, and 7g showing potent antiproliferative activity on HeLa, HT-29 (colon), MCF-7 (breast), and HepG-2 (liver) carcinoma cell lines. nih.gov The study highlighted the importance of a nitro group on the thiazolidinone moiety for this activity. nih.gov

Furthermore, 2-thiopyrimidine-4-one analogs have been evaluated, with the 1-adamantylthiopyrimidine derivative (5e) proving to be the most potent cytotoxic compound against multidrug-resistant small cell lung cancer (H69AR). nih.gov

Table 3: Antiproliferative Activity of Selected Analogs against Cancer Cell Lines

Compound Class / Derivative Cancer Cell Lines Activity (IC50/GI50) Reference
2-Amino thiophene derivatives HeLa (cervical), PANC-1 (pancreatic) High antiproliferative potential, comparable to doxorubicin nih.gov
2-Acetyl-4,8-dihydrobenzodithiophene-4,8-dione (Cmpd 11) Melanoma, Leukemia, Lung, Ovarian, Breast Mean GI50 = 40 nM nih.gov
5-(4-Methyl-benzylidene)-thiazolidine-2,4-diones (6a, 7e, 7g) HeLa, HT-29, MCF-7, HepG-2 Potent antiproliferative activity nih.gov
1-Adamantylthiopyrimidine (5e) H69AR (multidrug-resistant small cell lung cancer) Most potent cytotoxic compound in the series nih.gov
Isosteviol-based 1,3-aminoalcohols A2780 (ovarian), HeLa, MCF-7, MDA-MB-231 (breast) Antiproliferative activity observed, dependent on substitutions nih.gov

Elucidation of Mechanistic Pathways for Cytotoxicity

Understanding the mechanism by which a compound induces cancer cell death is vital for its development as a therapeutic agent. Studies on analogs of this compound have begun to shed light on these cytotoxic pathways.

For the 2-amino thiophene derivatives that showed antiproliferative activity against HeLa and PANC-1 cells, flow cytometry analysis was used to investigate the mechanism. nih.gov The results indicated that while there were few cells in apoptosis, the compounds interfered with the progression of the cell cycle. This suggests a cytostatic effect, where the compounds inhibit cell growth and multiplication rather than directly inducing widespread apoptosis. nih.gov

The cytotoxicity of various phenol (B47542) derivatives, which share the phenolic moiety with the subject compound, has also been studied. researchgate.net Research on 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols suggested that their cytotoxicity in tumor cells (like human submandibular gland carcinoma and promyelocytic leukemia cells) may be dependent on radical reactions. A linear relationship was found between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), indicating that the compound's ability to participate in radical scavenging or generation could be a key factor in its cytotoxic mechanism. researchgate.net

In the context of thiosemicarbazide (B42300) coordination compounds, which are known to have antitumor effects, their mechanism often involves the generation of reactive oxygen species (ROS). nih.gov Copper(II) coordination compounds, for example, can be reduced to Copper(I) inside the cell, which then catalyzes the formation of superoxide (B77818) anions and other ROS, leading to oxidative stress and cell death. nih.gov This provides a potential mechanistic pathway for metal complexes of thio-ligands.

Antitubercular Activity Investigations

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new antitubercular agents. nih.govfrontiersin.org Various compound libraries, including those containing thio-derivatives, are being screened for activity against this pathogen.

While direct studies on this compound were not prominent in the reviewed literature, research on related structures provides valuable clues. Thiazolidine-2,4-dione derivatives, for example, have been identified as possessing antitubercular activity. nih.gov This suggests that the thiazolidinone scaffold, which can be conceptually related to the thioethanol structure, is a promising pharmacophore for anti-TB drug development.

Screening of large compound libraries is a common strategy for identifying new anti-TB hits. nih.govfrontiersin.orgnih.gov In one such screening of over 4,000 small molecules, various compounds were tested for bactericidal activity against Mycobacterium tuberculosis H37Ra using the Alamar Blue assay. nih.govfrontiersin.org Although the specific compound this compound was not mentioned as a hit, such large-scale screenings are essential for discovering novel chemical scaffolds with antitubercular potential.

Furthermore, studies on synthetic furan and pyrrole (B145914) derivatives have identified compounds with moderate to good anti-TB profiles. mdpi.com A butane-1,4-dione derivative, compound 11a, showed a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the H37Rv strain of M. tuberculosis, which was more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin. mdpi.com The success of these varied chemical classes in exhibiting anti-TB activity underscores the potential for discovering new leads through continued synthesis and screening of novel compounds, including thioethanol derivatives.

Table 4: Antitubercular Activity of Selected Analog Classes

Compound Class / Derivative M. tuberculosis Strain Activity (MIC) Reference
Thiazolidine-2,4-dione derivatives Not specified Reported antitubercular activity nih.gov
2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (11a) H37Rv 1.6 µg/mL mdpi.com
Various plant extracts and fractions H37Rv MICs ranging from 50 to 150 µg/mL nih.gov
Thienyl substituted pyrimidines H37Rv, avium, terrae, resistant strains Active in micromolar concentrations researchgate.net

Antioxidant Potential Assessment

The antioxidant capacity of analogs of this compound has been a subject of scientific investigation, with various studies highlighting the potential of related chemical structures to scavenge free radicals. Oxidation is a fundamental physiological process, but an imbalance leading to an overproduction of reactive oxygen species can result in oxidative stress, which is implicated in the pathogenesis of several chronic diseases.

A series of novel thiazole-Schiff base analogs were synthesized and evaluated for their antioxidant activities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.gov In this assay, the ability of a compound to donate a hydrogen atom to the DPPH radical is measured by a decrease in absorbance, indicating its antioxidant power. nih.gov One of the synthesized compounds, 2c , demonstrated a significantly higher antioxidant capability, with an IC₅₀ value of 7.17 ± 2.61 µg/mL. nih.gov This was a noteworthy sevenfold increase in potency compared to the standard antioxidant, ascorbic acid, which had an IC₅₀ of 49.69 ± 19.18 µg/mL. nih.gov

Similarly, a series of new benzylideneiminophenylthiazole analogs were also screened for their antioxidant properties. nih.gov While all the tested derivatives showed weak to moderate activity, compound 7f was identified as the most potent antioxidant in this particular series. nih.gov These findings underscore the potential of the broader class of sulfur-containing organic molecules as a source for the development of novel antioxidant agents.

Compound/AnalogAntioxidant AssayKey Finding
Thiazole-Schiff base analog 2c DPPH radical scavengingSevenfold higher antioxidant capability (IC₅₀ = 7.17 ± 2.61 µg/mL) compared to standard ascorbic acid. nih.gov
Benzylideneiminophenylthiazole analog 7f DPPH radical scavengingIdentified as the most potent antioxidant among the tested series of analogs. nih.gov

In Silico Biological Activity Prediction and Molecular Docking Studies

In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are crucial tools in modern drug discovery. These computational techniques allow for the prediction of the biological activity of compounds and their interactions with protein targets, thereby guiding further experimental studies.

For a series of novel thiazole-Schiff base analogs, in silico ADMET prediction revealed that the majority of the synthesized compounds adhered to Lipinski's rule of five and Veber's rule, suggesting good potential for oral bioavailability. nih.gov Molecular docking and dynamics simulations were also performed to understand the potential binding modes and stability of these compounds with their protein targets, and the results were in alignment with the in vitro findings. nih.gov

In another study, molecular docking was employed to investigate the binding of newly synthesized triphenylamine-linked pyridine (B92270), thiazole, and pyrazole (B372694) analogs to the active sites of selected proteins. researchgate.net The compounds were found to exhibit proper binding. Specifically, 2-Cyano-2-(4,4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)-N-(p-tolyl)acetamide (6c) showed the highest binding affinity (− 8.1868 kcal/mol) when docked into the protein with PDB ID: 2ITO. researchgate.net Another compound, 2-cyano-N-(4-(diethylamino)phenyl)-2-(4-(4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)acetamide (6a) , displayed the highest energy score (− 9.3507 kcal/mol) with the protein having PDB ID: 2A4L. researchgate.net

Furthermore, molecular docking studies were conducted on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. nih.gov One of the Schiff bases, compound 3b , was docked into the colchicine (B1669291) binding site of the tubulin (TUB) domain, revealing a good binding affinity to the protein. nih.gov The ADME analysis for this compound also indicated desirable drug-likeness and oral bioavailability characteristics. nih.gov

Compound/AnalogStudy TypeTarget/MethodKey Finding
Thiazole-Schiff base analogsIn silico ADMET predictionLipinski's rule of five, Veber's ruleMost compounds showed good potential for oral bioavailability. nih.gov
2-Cyano-2-(4,4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)-N-(p-tolyl)acetamide (6c) Molecular DockingPDB ID: 2ITOHighest binding affinity (− 8.1868 kcal/mol). researchgate.net
2-cyano-N-(4-(diethylamino)phenyl)-2-(4-(4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)acetamide (6a) Molecular DockingPDB ID: 2A4LHighest energy score (− 9.3507 kcal/mol). researchgate.net
Tetrahydrobenzo[b]thiophene derivative 3b Molecular DockingColchicine binding site of tubulin (TUB) domainGood binding affinity to the protein. nih.gov

Potential Applications in Diverse Chemical Fields

Intermediate in Advanced Organic Synthesis

2-((2,4-Dimethylphenyl)thio)ethanol serves as a valuable intermediate in organic synthesis due to its two reactive centers: the hydroxyl group and the thioether linkage. The primary alcohol functionality allows for a wide range of common synthetic transformations. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or converted into a better leaving group, such as a tosylate or halide, to facilitate nucleophilic substitution reactions. Furthermore, it can undergo esterification or etherification to introduce the (2,4-Dimethylphenyl)thioethyl moiety into larger molecules.

While direct large-scale applications of the ethanol (B145695) derivative are not extensively documented, a closely related analogue, 2-((2,4-Dimethylphenyl)thio)aniline , is a well-established key intermediate in the synthesis of the multimodal antidepressant, Vortioxetine. thieme-connect.comgoogle.comgoogle.com The synthesis of this critical aniline (B41778) precursor highlights the industrial importance of the (2,4-dimethylphenyl)thio scaffold. thieme-connect.com The ethanol variant, this compound, offers an alternative and equally versatile building block. It allows chemists to incorporate the core aryl thioether structure into new molecular frameworks through reactions targeting the hydroxyl group, thereby enabling the creation of diverse compound libraries for various research purposes. Modern thiol-free synthetic methods that utilize alcohols to form thioethers further underscore the utility of alcohol-containing building blocks in contemporary organic synthesis. nih.gov

Contributions to Agrochemical Research and Development

The structural components of this compound suggest its potential as a scaffold in the development of new agrochemicals. Aryl thioethers are a known class of compounds exhibiting fungicidal properties. Research has demonstrated that various heterocyclic thioether derivatives, such as those containing 1,3,4-oxadiazole, triazole, or oxazole (B20620) rings, possess significant antifungal activity against various plant pathogens. nih.govnih.govtandfonline.comacs.org These findings establish the aryl thioether moiety as a promising pharmacophore for novel fungicides.

Additionally, the dimethylphenyl group is present in existing commercial herbicides. For instance, Dimethachlor is a chloroacetamide herbicide that incorporates a 2,6-dimethylphenyl group to achieve its selective herbicidal action against specific weeds. nih.gov Given that both the aryl thioether and the dimethylphenyl fragments are found in biologically active agrochemicals, this compound represents a promising starting material for the synthesis and discovery of new crop protection agents. Its reactive hydroxyl group provides a convenient handle for chemical modification to generate a range of derivatives for biological screening.

Applications in Materials Science

The unique combination of an aromatic ring, a polarizable sulfur atom, and a reactive hydroxyl group makes this compound a candidate for applications in materials science, particularly in the synthesis of specialized polymers and non-linear optical materials.

The primary alcohol group in this compound allows it to be incorporated into various polymer backbones. It can act as a monomer or a co-monomer in polymerization reactions such as polyesterification and the synthesis of polyurethanes. nih.govresearchgate.net For example, Thiodiglycol , an analogue lacking the dimethylphenyl group, is used in the synthesis of macrocyclic polyester (B1180765) oligomers.

By incorporating this compound into a polymer chain, material properties can be precisely tuned. The bulky dimethylphenyl group can influence the polymer's morphology and thermal properties, while the sulfur-containing thioether linkage can enhance the refractive index of the final material, a desirable characteristic for optical applications. Recent research into non-isocyanate polyurethanes (NIPUs) has also explored the use of dithiols and the incorporation of thioether linkages, indicating a growing interest in sulfur-containing polymers. nih.gov

Organic materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics. nih.gov The design of these materials often follows a donor-π-acceptor (D-π-A) motif. The aryl thioether group, with its electron-rich sulfur atom, can function effectively as an electron donor. researchgate.net The high polarizability of sulfur also contributes positively to NLO effects. nih.govosti.gov

This compound is an excellent precursor for the synthesis of NLO chromophores. The (2,4-Dimethylphenyl)thio group serves as the donor component (D). The ethanol moiety provides a reactive site where a π-conjugated bridge and an electron-acceptor group (A) can be attached through straightforward chemical modifications. This modular approach allows for the systematic design and synthesis of novel NLO materials. Studies on other sulfur-containing systems, such as thiophene-based chromophores and truxene (B166851) derivatives with thiol groups, have demonstrated enhanced NLO properties, supporting the potential of this structural class. researchgate.netresearchgate.netacs.org

Role as a Dye Intermediate

In the field of dye chemistry, this compound can serve as a versatile intermediate for the synthesis of functional dyes, particularly reactive dyes. While the chromophore of many azo dyes is typically synthesized from aromatic amines, the ethanol group on this compound provides a crucial handle for introducing reactivity. sapub.orgnih.gov

Reactive dyes form a covalent bond with the fibers of textiles like cotton or wool, leading to excellent wash fastness. ijbpas.com The hydroxyl group of this compound can be chemically modified to create a reactive group, such as a hydroxyethyl (B10761427) sulfone, which can then be converted to a vinyl sulfone group under alkaline dyeing conditions. asianpubs.orgresearchgate.net This vinyl sulfone group readily reacts with the nucleophilic sites on the fiber. Therefore, this compound can be used to build a bridge between a dye's chromophore and the reactive moiety, influencing the final dye's application properties, such as solubility and affinity for the fabric.

General Building Block in Pharmaceutical Research and Development (Preclinical Focus)

The aryl sulfide (B99878) structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov The most compelling evidence for the value of the 2-((2,4-dimethylphenyl)thio) moiety comes from the structure of Vortioxetine , a successful antidepressant drug used for the treatment of major depressive disorder. nih.gov Vortioxetine's chemical name is 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, and its synthesis relies on the key intermediate 2-((2,4-Dimethylphenyl)thio)aniline . thieme-connect.comgoogle.com

The proven clinical efficacy of Vortioxetine establishes the (2,4-Dimethylphenyl)thio-phenyl fragment as a critical pharmacophore. Consequently, this compound is a highly valuable building block for preclinical research and drug discovery. It allows medicinal chemists to design and synthesize novel analogues for structure-activity relationship (SAR) studies. The ethanol group serves as a convenient attachment point for various other fragments, enabling the exploration of new chemical space around this validated core. Recent studies have even investigated Vortioxetine derivatives as potential inhibitors of the SARS-CoV-2 main protease, further expanding the potential therapeutic applications of this chemical family. nih.gov Additionally, other aryl thioether derivatives have shown promise as antimicrobial and anti-inflammatory agents. nih.gov

Interactive Data Table: Applications of this compound

Field of Application Key Reactive Moiety Potential Product Class Rationale / Example
Advanced Organic Synthesis -OH groupVersatile IntermediatesPrecursor to aldehydes, acids, esters, or halides for building complex molecules. Related aniline is key for Vortioxetine. thieme-connect.com
Agrochemical R&D Aryl Thioether, DimethylphenylFungicides, HerbicidesAryl thioethers are known fungicides. nih.govnih.gov The dimethylphenyl group is found in herbicides like Dimethachlor. nih.gov
Materials Science (Polymers) -OH groupPolyesters, PolyurethanesCan be incorporated as a monomer to modify polymer properties, such as refractive index.
Materials Science (NLO) (2,4-Dimethylphenyl)thio groupNLO ChromophoresActs as an electron donor in Donor-π-Acceptor systems. The -OH group is a handle for attaching acceptors. researchgate.netacs.org
Dye Chemistry -OH groupReactive DyesThe hydroxyl group can be converted into a fiber-reactive group (e.g., vinyl sulfone) for textile applications. asianpubs.org
Pharmaceutical R&D (2,4-Dimethylphenyl)thio groupBioactive MoleculesCore scaffold of the antidepressant Vortioxetine. nih.gov Building block for SAR studies. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodologies for 2-((2,4-Dimethylphenyl)thio)ethanol

Direct research focusing exclusively on this compound is limited in publicly available literature. However, its structural similarity to key intermediates in pharmaceutical synthesis, such as 2-((2,4-Dimethylphenyl)thio)aniline used in the production of Vortioxetine, allows for the extrapolation of potential synthetic routes and properties.

The synthesis of aryl thioethers is a well-established field in organic chemistry. A plausible and common method for the synthesis of this compound would involve the nucleophilic substitution reaction between 2,4-dimethylthiophenol and a suitable 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base.

A summary of potential synthetic precursors and reaction types is presented in Table 1.

Table 1: Potential Synthetic Methodologies for this compound

Reactant 1Reactant 2Reaction TypeCatalyst/Base
2,4-Dimethylthiophenol2-ChloroethanolNucleophilic SubstitutionSodium hydroxide (B78521), Potassium carbonate
2,4-DimethylthiophenolEthylene (B1197577) oxideRing-openingBase or acid catalyst
2,4-Dimethylphenyl halide2-MercaptoethanolCross-couplingPalladium or Copper catalyst

Characterization of the resulting this compound would typically involve standard analytical techniques.

Table 2: Standard Characterization Techniques

TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Confirmation of the chemical structure, including the connectivity of the dimethylphenyl group, the thioether linkage, and the ethanol (B145695) moiety.
Mass Spectrometry (MS)Determination of the molecular weight and fragmentation pattern, confirming the compound's identity.
Infrared (IR) SpectroscopyIdentification of functional groups, such as the O-H stretch of the alcohol and C-S stretching of the thioether.
Elemental AnalysisDetermination of the elemental composition (C, H, O, S) to confirm the molecular formula.

Emerging Synthetic Strategies and Advanced Characterization Techniques

The field of aryl thioether synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods. nih.govrsc.org These emerging strategies could be readily applied to the synthesis of this compound.

One promising approach is the use of transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. acsgcipr.org Catalysts based on palladium and copper are commonly employed for the formation of C-S bonds. acsgcipr.org Another innovative strategy involves the use of odorless and stable sulfur-releasing reagents to avoid the use of foul-smelling thiols. mdpi.com Photochemical methods are also gaining traction, offering mild and selective reaction conditions for the synthesis of thioethers. acs.orgnih.gov

In terms of characterization, advanced techniques are providing deeper insights into the structure and properties of molecules like this compound. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignments of all proton and carbon signals, even in complex molecules. X-ray crystallography, if a suitable crystal can be obtained, would provide the definitive three-dimensional structure of the molecule.

Unexplored Avenues in Biological Activity and Pharmacological Potential (Preclinical Studies)

The biological activity of this compound remains an unexplored area. However, the presence of the aryl thioether moiety suggests potential for various pharmacological activities. Aryl thioethers are found in a number of biologically active compounds and pharmaceuticals. The structural similarity to the core of Vortioxetine, an antidepressant, hints at the possibility of neurological activity, though this is purely speculative without experimental evidence.

Future preclinical studies could investigate a range of potential biological activities.

Table 3: Potential Areas for Preclinical Investigation

Area of InvestigationRationale
Antimicrobial Activity Thioether-containing compounds have shown promise as antibacterial and antifungal agents.
Anticancer Activity Certain aryl thioethers have demonstrated cytotoxic effects against cancer cell lines.
Antioxidant Activity The sulfur atom can participate in redox reactions, suggesting potential antioxidant properties.
Enzyme Inhibition The specific substitution pattern may allow for interaction with the active sites of various enzymes.

Initial in vitro screening assays would be the first step in exploring these potential activities. If promising results are obtained, further studies in cell-based models and eventually in animal models could be warranted.

Novel Applications in Materials Science and Industrial Organic Synthesis

Beyond its potential pharmacological applications, this compound could find use in materials science and industrial organic synthesis.

In materials science, aryl thioethers are utilized in the synthesis of polymers with high refractive indices and thermal stability. The presence of the hydroxyl group in this compound offers a reactive handle for incorporation into polymer chains through esterification or etherification reactions. This could lead to the development of novel materials with tailored optical or thermal properties.

In industrial organic synthesis, this compound could serve as a valuable building block. The thioether and alcohol functionalities can be further modified to create more complex molecules. For instance, the alcohol could be oxidized to an aldehyde or carboxylic acid, while the thioether could be oxidized to a sulfoxide (B87167) or sulfone, each offering different chemical reactivity and potential applications.

Persistent Challenges and Future Opportunities in the Field of Aryl Thioether Alcohols

The broader field of aryl thioether alcohols faces several persistent challenges that also present opportunities for future research.

One of the main challenges is the development of truly green and sustainable synthetic methods. nih.gov While progress has been made, many current methods still rely on transition metal catalysts, which can be expensive and pose environmental concerns. acsgcipr.org Future research will likely focus on developing catalyst-free methods or utilizing more abundant and less toxic metals. The use of malodorous and volatile thiols also remains a significant drawback in many synthetic routes, driving the search for alternative sulfur sources. mdpi.com

Another challenge lies in the selective functionalization of these molecules. The ability to selectively react at the aryl ring, the thioether sulfur, or the alcohol hydroxyl group is crucial for their use as versatile synthetic intermediates. Developing orthogonal protection and activation strategies is an ongoing area of research.

Despite these challenges, the future for aryl thioether alcohols is bright. The unique combination of the aromatic ring, the flexible thioether linkage, and the reactive alcohol group makes them attractive scaffolds for the design of new drugs, functional materials, and specialty chemicals. As synthetic methodologies become more advanced and our understanding of their structure-property relationships deepens, we can expect to see a growing number of applications for this versatile class of compounds. The exploration of the specific properties and potential of this compound represents a small but potentially valuable piece of this larger scientific endeavor.

Q & A

Q. What mechanistic insights can be gained from studying the fragmentation pathways of this compound in mass spectrometry?

  • Methodological Answer : High-resolution MS (HRMS) and MS/MS can reveal cleavage patterns (e.g., S-C bond rupture or ethanol moiety loss). Compare with fragmentation models for 2-(2,4-dimethylphenyl)ethanethiomorpholide . Use software like MassFrontier to simulate pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2,4-Dimethylphenyl)thio)ethanol
Reactant of Route 2
Reactant of Route 2
2-((2,4-Dimethylphenyl)thio)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.